APDye 568 Picolyl Azide

Live-cell imaging Protein labeling CuAAC

APDye 568 Picolyl Azide is a sulfonated rhodamine-based orange-fluorescent probe (Abs/Em: 578/602 nm; extinction coefficient: 88,000 cm⁻¹M⁻¹) structurally identical to the Alexa Fluor® 568 fluorophore core, but functionalized with a picolyl azide moiety that provides intrinsic copper(I)-chelating capability. This chelation motif dramatically accelerates copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction kinetics and enables efficient labeling at substantially reduced copper concentrations compared to conventional non-chelating azides.

Molecular Formula C42H40N8O11S2
Molecular Weight 896.9 g/mol
Cat. No. B13721893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPDye 568 Picolyl Azide
Molecular FormulaC42H40N8O11S2
Molecular Weight896.9 g/mol
Structural Identifiers
SMILESCC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C
InChIInChI=1S/C42H40N8O11S2/c1-41(2)16-23(20-62(55,56)57)28-12-31-35(14-33(28)48-41)61-36-15-34-29(24(21-63(58,59)60)17-42(3,4)49-34)13-32(36)38(31)27-8-5-22(11-30(27)40(53)54)39(52)44-10-9-37(51)47-26-7-6-25(45-18-26)19-46-50-43/h5-8,11-18,48H,9-10,19-21H2,1-4H3,(H,44,52)(H,47,51)(H,53,54)(H,55,56,57)(H,58,59,60)
InChIKeySJUNISXYOOCDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APDye 568 Picolyl Azide – Copper-Chelating Fluorescent Probe for Enhanced Click Chemistry & Low-Abundance Target Detection


APDye 568 Picolyl Azide is a sulfonated rhodamine-based orange-fluorescent probe (Abs/Em: 578/602 nm; extinction coefficient: 88,000 cm⁻¹M⁻¹) structurally identical to the Alexa Fluor® 568 fluorophore core, but functionalized with a picolyl azide moiety that provides intrinsic copper(I)-chelating capability . This chelation motif dramatically accelerates copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction kinetics and enables efficient labeling at substantially reduced copper concentrations compared to conventional non-chelating azides [1]. The compound exhibits excellent water solubility and pH-independent fluorescence over a broad range, making it suitable for demanding live-cell and fixed-cell imaging workflows .

Why Standard Azide or Copper-Free Probes Cannot Match APDye 568 Picolyl Azide Performance


Generic substitution with non-chelating azides (e.g., standard APDye 568 Azide) or copper-free probes (e.g., DBCO- or BCN-based reagents) introduces critical performance trade-offs. Non-chelating azides require high copper(I) concentrations (≥100 µM) to achieve acceptable reaction rates, which increases cytotoxicity and precludes live-cell applications [1]. Copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reagents eliminate copper toxicity but react >10-fold more slowly than CuAAC with terminal alkynes (kobs ~1 M⁻¹s⁻¹ for cyclooctynes vs. 10–100 M⁻¹s⁻¹ for CuAAC), reducing labeling sensitivity [2]. APDye 568 Picolyl Azide bridges this gap by integrating a copper-chelating picolyl moiety that concentrates Cu(I) at the reaction site, enabling rapid CuAAC labeling at 10–40 µM copper—conditions under which non-chelating azides produce negligible signal [1][2].

Quantitative Differentiation Evidence for APDye 568 Picolyl Azide vs. Comparators


Live-Cell Protein Labeling Signal Boosted 4- to 38-Fold Over Non-Chelating Azide

In direct head-to-head live-cell experiments, replacement of the conventional non-chelating azide (8-azidooctanoic acid) with a copper-chelating picolyl azide boosted specific protein labeling signal on the surface of HEK cells by 4- to 38-fold across copper concentrations of 10–100 µM. After correcting for differences in enzymatic ligation efficiency, the signal enhancement was 2.7- to 25-fold [1]. This demonstrates that the chelation-assisted CuAAC effect is the dominant contributor to signal gain, far exceeding improvements achievable by switching copper ligands (e.g., THPTA → BTTAA) [1].

Live-cell imaging Protein labeling CuAAC Signal enhancement

Tenfold Copper Concentration Reduction While Maintaining Superior Labeling Efficiency

The chelation-assisted CuAAC effect of picolyl azide is so pronounced that it more than compensates for a 10-fold reduction in copper catalyst concentration—from 100 µM down to 10 µM—without any loss in reaction completion or signal intensity. In vitro kinetic assays showed that picolyl azide 4 at 10 µM Cu without the accelerating ligand THPTA reacted to completion faster than the non-chelating azide at 100 µM Cu with THPTA [1]. On live cells, picolyl azide at 10 µM Cu (+THPTA) produced a 1.6-fold greater signal than the alkyl azide at 100 µM Cu (+THPTA) [1].

Biocompatibility CuAAC Copper toxicity Live-cell labeling

Metabolic Labeling Detection Sensitivity Improved by 1.8–2.7-Fold in Signal-to-Noise Ratio

For metabolic labeling applications, chelation-assisted CuAAC using an Alexa Fluor® 647-picolyl azide probe achieved a 1.8- to 2.7-fold improvement in signal-to-noise ratio compared to the corresponding Alexa Fluor® 647-alkyl azide (non-chelating) when detecting 5-ethynyl uridine (EU)-labeled RNA or L-homopropargylglycine (Hpg)-labeled proteins in fixed cells [1]. This enhancement is attributed to the accelerated kinetics of the picolyl azide–Cu(I) complex, which increases the efficiency of fluorophore conjugation to low-abundance alkyne-tagged biomolecules.

Metabolic labeling RNA detection Protein synthesis Signal-to-noise ratio

Spectral Identity to Alexa Fluor® 568 Ensures Validated Filter Set and Laser Line Compatibility

APDye 568 Picolyl Azide exhibits absorption/emission maxima at 578/602 nm with an extinction coefficient of 88,000 cm⁻¹M⁻¹, which is spectrally identical to Alexa Fluor® 568 and CF® 568 dyes . This ensures seamless integration into existing multi-color imaging panels without requiring re-optimization of filter sets or laser lines. The dye is optimally excited by the 568 nm line of Ar-Kr mixed-gas lasers and the 532 nm solid-state laser line, and its fluorescence is pH-independent across a wide range (pH 4–10) [1].

Spectral matching Multiplex imaging Microscopy Flow cytometry

High-Impact Application Scenarios for APDye 568 Picolyl Azide Based on Differentiated Performance


Live-Cell Surface Protein Imaging with Site-Specific Enzymatic Tagging

Researchers using Lipoic Acid Ligase (LplA)-based protein tagging (e.g., LAP tag) can leverage the 25-fold signal enhancement of picolyl azide over conventional alkyl azides to visualize low-abundance cell-surface receptors on live neurons or HEK cells. The ability to reduce copper catalyst to 10–40 µM preserves cell viability during imaging while maintaining signal intensity superior to 100 µM Cu protocols with non-chelating azides [1].

Metabolic Labeling and Detection of Nascent RNA and Proteins in Fixed Cells

For EU (RNA) or Hpg (protein) metabolic labeling experiments, switching to APDye 568 Picolyl Azide for the click detection step delivers a 1.8–2.7-fold improvement in signal-to-noise ratio compared to standard alkyl azide probes. This is critical for detecting subtle changes in transcription or translation rates, such as in drug-response studies or metabolic stress assays, where signal above background is often limiting [1].

Multi-Color Fixed-Cell Imaging Panels Requiring Spectral Compatibility with Alexa Fluor® 568 Channels

In established 3- or 4-color immunofluorescence protocols where the 568 nm channel is already optimized (e.g., with Alexa Fluor® 568 secondary antibodies), APDye 568 Picolyl Azide can be substituted directly for the click-chemistry labeling step without altering filter cubes, dichroic mirrors, or laser excitation settings. The exact spectral match to Alexa Fluor® 568 (578/602 nm, ε = 88,000) ensures consistent brightness and zero cross-talk disruption in multiplexed panels .

Copper-Sensitive Systems: Labeling in Primary Cell Cultures or Tissue Sections

For delicate primary cell cultures, organoids, or tissue slices that are highly sensitive to copper-induced toxicity, the tenfold copper reduction enabled by the picolyl azide chelation effect (from 100 µM to 10 µM) makes CuAAC labeling feasible without compromising cell morphology or inducing apoptosis. This opens CuAAC-based detection to experimental systems previously restricted to copper-free SPAAC chemistry with slower kinetics [1].

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